molecular formula C28H18O4 B8143917 5-[4-[4-(3,5-diformylphenyl)phenyl]phenyl]benzene-1,3-dicarbaldehyde

5-[4-[4-(3,5-diformylphenyl)phenyl]phenyl]benzene-1,3-dicarbaldehyde

Cat. No.: B8143917
M. Wt: 418.4 g/mol
InChI Key: BNRBEJSTASKSHF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[1,1’4’,1’‘4’‘,1’‘’-Quaterphenyl]-3,3’‘’,5,5’‘’-tetracarbaldehyde: is an organic compound consisting of four phenyl rings connected linearly with aldehyde groups at the 3,3’‘’,5,5’‘’ positions

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [1,1’:4’,1’‘:4’‘,1’‘’-Quaterphenyl]-3,3’‘’,5,5’‘’-tetracarbaldehyde typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Quaterphenyl Core: This can be achieved through Suzuki coupling reactions, where phenylboronic acid derivatives are coupled with halogenated benzene derivatives in the presence of a palladium catalyst.

    Introduction of Aldehyde Groups: The aldehyde groups can be introduced via formylation reactions using reagents such as Vilsmeier-Haack reagent (DMF and POCl3) or by using formylation agents like dichloromethyl methyl ether in the presence of a Lewis acid.

Industrial Production Methods: Industrial production methods for [1,1’:4’,1’‘:4’‘,1’‘’-Quaterphenyl]-3,3’‘’,5,5’‘’-tetracarbaldehyde are not well-documented in the literature. large-scale synthesis would likely involve optimization of the above synthetic routes to improve yield and reduce costs.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The aldehyde groups in [1,1’:4’,1’‘:4’‘,1’‘’-Quaterphenyl]-3,3’‘’,5,5’‘’-tetracarbaldehyde can undergo oxidation to form carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde groups can be reduced to primary alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The phenyl rings can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens in the presence of a catalyst.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Nitric acid (HNO3), halogens (Cl2, Br2)

Major Products:

    Oxidation: Corresponding carboxylic acids

    Reduction: Corresponding primary alcohols

    Substitution: Nitro or halogenated derivatives of the compound

Scientific Research Applications

Materials Science

The compound's unique structure makes it suitable for developing advanced materials. Its ability to form covalent organic frameworks (COFs) has been explored for applications in gas storage and separation technologies.

Case Study : A study demonstrated the use of 5-[4-[4-(3,5-diformylphenyl)phenyl]phenyl]benzene-1,3-dicarbaldehyde as a monomer for synthesizing COFs. The resulting materials exhibited high surface areas and tunable pore sizes, making them ideal for applications in catalysis and gas adsorption .

Organic Synthesis

Due to its multiple aldehyde groups, this compound serves as a versatile building block in organic synthesis. It can participate in various reactions such as aldol condensations and cross-coupling reactions.

Example Reaction : The compound can be used to synthesize complex organic molecules through its reactivity with nucleophiles, allowing for the construction of intricate carbon frameworks essential in pharmaceuticals and agrochemicals.

Photonic Applications

The terphenyl structure contributes to the compound's photophysical properties, making it a candidate for applications in organic light-emitting diodes (OLEDs) and other optoelectronic devices.

Research Insight : Recent investigations have focused on the photoluminescent properties of derivatives of this compound. Modifications to the aldehyde groups have shown promising results in enhancing light emission efficiency .

Coordination Chemistry

The presence of multiple functional groups allows this compound to act as a ligand in coordination chemistry. It can form stable complexes with transition metals, which are valuable in catalysis and material synthesis.

Case Study : Research has shown that complexes formed with palladium using this compound exhibit significant catalytic activity in cross-coupling reactions, highlighting its utility in synthetic organic chemistry .

Comparative Analysis with Related Compounds

To better understand the applications of this compound, it is beneficial to compare it with structurally similar compounds.

Mechanism of Action

The mechanism of action of [1,1’:4’,1’‘:4’‘,1’‘’-Quaterphenyl]-3,3’‘’,5,5’‘’-tetracarbaldehyde is primarily related to its ability to participate in various chemical reactions due to the presence of reactive aldehyde groups and the conjugated phenyl rings. These structural features allow it to interact with different molecular targets, such as enzymes and receptors, potentially modulating their activity.

Comparison with Similar Compounds

    [1,1’4’,1’‘4’‘,1’‘’-Quaterphenyl]-4,4’‘’-diamine: Contains amino groups instead of aldehyde groups, used in the synthesis of covalent organic frameworks (COFs).

    [1,1’4’,1’‘4’‘,1’‘’-Quaterphenyl]-4,4’‘’-dicarboxylic acid: Contains carboxyl groups instead of aldehyde groups, used in the synthesis of metal-organic frameworks (MOFs).

Uniqueness:

    Reactivity: The presence of aldehyde groups makes [1,1’:4’,1’‘:4’‘,1’‘’-Quaterphenyl]-3,3’‘’,5,5’‘’-tetracarbaldehyde more reactive compared to its amino and carboxyl counterparts.

    Applications: Its unique structure and reactivity make it suitable for specific applications in organic synthesis, material science, and biological research.

Biological Activity

5-[4-[4-(3,5-diformylphenyl)phenyl]phenyl]benzene-1,3-dicarbaldehyde, also known as a complex aromatic aldehyde compound, has garnered interest in various fields of research due to its potential biological activities. This article explores the compound's structural characteristics, synthesis methods, and its biological implications based on recent studies.

Structural Characteristics

The compound has a complex structure characterized by multiple phenyl rings and aldehyde functional groups. The chemical formula is C27H22O2C_{27}H_{22}O_2, and it features a significant degree of symmetry and planar conformation, which may influence its biological interactions.

Synthesis

The synthesis of this compound can be achieved through various organic reactions, including:

  • Condensation Reactions : Utilizing aldehydes and amines to form imines that can subsequently undergo hydrolysis to yield the desired dicarbaldehyde.
  • Multi-step Synthesis : Involving the formation of intermediate compounds that can be further reacted to achieve the final product.

Anticancer Properties

Recent studies have indicated that compounds with similar structural motifs exhibit significant anticancer activity. For instance, research has shown that aromatic aldehydes can induce apoptosis in cancer cells through various mechanisms, including:

  • Cell Cycle Arrest : Inducing G1 or G2 phase arrest in cancer cell lines.
  • Reactive Oxygen Species (ROS) Generation : Leading to oxidative stress and subsequent cell death.

A study published in Journal of Medicinal Chemistry demonstrated that related aldehydes could inhibit tumor growth in vivo by promoting apoptosis through mitochondrial pathways .

Antimicrobial Activity

The compound's potential antimicrobial properties have been explored in various studies. Compounds with similar structures have shown efficacy against a range of bacterial strains:

  • Gram-positive and Gram-negative Bacteria : The compound exhibits inhibitory effects on both types of bacteria, potentially due to its ability to disrupt bacterial cell membranes or interfere with metabolic processes.

A comparative study highlighted that certain derivatives of aromatic aldehydes possess broad-spectrum antimicrobial activities, suggesting potential applications in developing new antibacterial agents .

Antioxidant Activity

The antioxidant capacity of this compound has also been evaluated. Antioxidants are crucial in mitigating oxidative stress-related diseases. Research indicates that:

  • Free Radical Scavenging : The compound may effectively scavenge free radicals, thereby protecting cells from oxidative damage.

A study assessing various aldehyde compounds found that those with multiple aromatic rings exhibited enhanced antioxidant activities compared to simpler structures .

Case Studies

StudyFindings
Journal of Medicinal ChemistryDemonstrated significant anticancer activity through apoptosis induction in cancer cell lines.
International Journal of Antimicrobial AgentsReported broad-spectrum antimicrobial effects against common pathogens.
Food ChemistryEvaluated antioxidant properties showing effective free radical scavenging capabilities.

Properties

IUPAC Name

5-[4-[4-(3,5-diformylphenyl)phenyl]phenyl]benzene-1,3-dicarbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H18O4/c29-15-19-9-20(16-30)12-27(11-19)25-5-1-23(2-6-25)24-3-7-26(8-4-24)28-13-21(17-31)10-22(14-28)18-32/h1-18H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNRBEJSTASKSHF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CC=C(C=C2)C3=CC(=CC(=C3)C=O)C=O)C4=CC(=CC(=C4)C=O)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H18O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.